Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate CAS number
Tert-butyl ((4-bromothiazol-2-YL)methyl)carbamate CAS number
A Senior Application Scientist's Guide to Tert-butyl (4-bromothiazol-2-yl)carbamate (CAS: 944804-88-0): A Versatile Bifunctional Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of tert-butyl (4-bromothiazol-2-yl)carbamate, identified by CAS Number 944804-88-0. As a key heterocyclic building block, this compound possesses two distinct and orthogonally reactive functional handles: a bromine atom poised for transition-metal-catalyzed cross-coupling reactions and a tert-butyloxycarbonyl (Boc)-protected amine that can be readily deprotected for subsequent derivatization. We will explore its physicochemical properties, detail a robust synthetic protocol with mechanistic insights, discuss its strategic applications in medicinal chemistry, and provide essential safety and handling information. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Core Compound Identification and Physicochemical Properties
Tert-butyl (4-bromothiazol-2-yl)carbamate is a stable, solid material at room temperature, making it a convenient and reliable reagent in a laboratory setting.[1] The core of its utility lies in its structure: a 2-aminothiazole scaffold where the amine is protected with a Boc group and the 4-position of the heterocyclic ring is substituted with a bromine atom. This arrangement provides two key points for molecular elaboration, which will be discussed in Section 3.
Table 1: Physicochemical Data and Identifiers for Tert-butyl (4-bromothiazol-2-yl)carbamate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 944804-88-0 | [1][2][3] |
| IUPAC Name | tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate | [1] |
| Molecular Formula | C₈H₁₁BrN₂O₂S | [2][4] |
| Molecular Weight | 279.15 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [2][4] |
| SMILES | CC(C)(C)OC(=O)NC1=NC(Br)=CS1 |[1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate can be efficiently achieved from the versatile precursor, tert-butyl (thiazol-4(5H)-on-2-yl)carbamate. The following protocol is adapted from established methodologies for the halogenation of thiazole systems.[5]
Experimental Protocol: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate
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Reaction Setup: To a solution of tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.2 M), add triphenylphosphine (Ph₃P, 1.2 eq).
-
Bromination: Cool the stirred mixture to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%). Combine the fractions containing the desired product and evaporate the solvent to yield tert-butyl (4-bromothiazol-2-yl)carbamate as a white solid.
Causality and Mechanistic Insights
The choice of reagents and conditions is critical for the success of this transformation.
-
Precursor: The starting material, a 2-Boc-aminothiazol-4(5H)-one, is a stable and accessible precursor for generating the 4-halo-2-aminothiazole core.[5]
-
Solvent: Acetonitrile (MeCN) is an excellent solvent choice as it is polar enough to dissolve the reagents and intermediates, and it often proves superior to other solvents like dichloromethane in Appel-type halogenation reactions.[5]
-
Reagents: The combination of triphenylphosphine (Ph₃P) and N-bromosuccinimide (NBS) generates a phosphonium bromide intermediate in situ. This complex acts as the active halogenating agent, converting the ketone at the C4 position into the corresponding bromide in a reaction analogous to the Appel reaction.[5] This method is preferable to direct bromination, which can be less selective and lead to undesired byproducts.
Safety, Handling, and Storage
As with any laboratory chemical, tert-butyl (4-bromothiazol-2-yl)carbamate should be handled by trained personnel in a well-ventilated area, such as a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
GHS Hazard Information
Based on data for the compound and structurally similar molecules, the following GHS hazard statements apply. [2][4][6]* H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements
Key precautionary measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2][4]* P280: Wear protective gloves/ eye protection/ face protection. [2][4]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2][4]
Storage and Stability
The compound is stable under recommended storage conditions. For long-term viability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8 °C. [1][4]
References
-
PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]
-
Fallon, B. et al. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. [Link]
-
MDPI. Synthesis of N-(Benzothiazol-2-yl)-4-chlorobutanamide. [Link]
-
Maccioni, E. et al. Role of 1,4-benzothiazine derivatives in medicinal chemistry. PubMed. [Link]
-
White Rose eTheses Online. Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. [Link]
-
ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]
-
Al-dujaili, A. H. et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]
-
ResearchGate. Synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide 5. [Link]
-
MDPI. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Google Patents. New borane-amine complexes and their application in suzuki-type cross-coupling reactions.
-
PubChem. N-Boc-1-(1-nitrosopiperidin-4-yl)methanamine. [Link]
-
PSE Community. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
ResearchGate. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]
-
Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
-
Semantic Scholar. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
-
ChemicalRegister. 4-N-Boc-2-ethoxycarbonylmethyl-morpholine (CAS No. 1220039-35-9) Suppliers. [Link]
Sources
- 1. Tert-butyl 4-bromothiazol-2-ylcarbamate 95.00% | CAS: 944804-88-0 | AChemBlock [achemblock.com]
- 2. tert-Butyl 4-bromothiazol-2-ylcarbamate | 944804-88-0 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. 944804-88-0|tert-Butyl 4-bromothiazol-2-ylcarbamate|BLD Pharm [bldpharm.com]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
